molecular formula C10H20N2O3 B11766464 Tert-butyl 3-(2-amino-1-hydroxyethyl)azetidine-1-carboxylate

Tert-butyl 3-(2-amino-1-hydroxyethyl)azetidine-1-carboxylate

Cat. No.: B11766464
M. Wt: 216.28 g/mol
InChI Key: JTCYRQZFSHTYFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-(2-amino-1-hydroxyethyl)azetidine-1-carboxylate is a chiral azetidine derivative designed for use as a key synthetic intermediate in pharmaceutical research and drug discovery. This compound features a rigid four-membered azetidine ring, a primary amine, and a secondary alcohol on the same carbon framework, making it a valuable scaffold for constructing conformationally constrained bioactive molecules . The tert-butoxycarbonyl (Boc) group serves as a common protective moiety for amines, enhancing the compound's stability and allowing for selective deprotection under mild acidic conditions during synthetic sequences . Compounds containing the azetidine ring, such as this one, are increasingly important in medicinal chemistry as saturated heterocycles that can improve the physicochemical and metabolic properties of drug candidates . The presence of multiple functional groups—the Boc-protected amine of the azetidine ring, the primary amine, and the hydroxyl group—provides handles for further chemical modification. This enables researchers to create diverse compound libraries for screening against biological targets . Azetidine-based building blocks are frequently employed in the synthesis of potential therapeutic agents and are known to be present in molecules with a range of biological activities . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

Molecular Formula

C10H20N2O3

Molecular Weight

216.28 g/mol

IUPAC Name

tert-butyl 3-(2-amino-1-hydroxyethyl)azetidine-1-carboxylate

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-7(6-12)8(13)4-11/h7-8,13H,4-6,11H2,1-3H3

InChI Key

JTCYRQZFSHTYFE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C(CN)O

Origin of Product

United States

Preparation Methods

Procedure:

  • Imine Formation :

    • V-5 (3.0 g, 17.4 mmol) and ethanolamine (1.57 g, 26.2 mmol) are dissolved in methanol (50 mL) with glacial acetic acid (0.5 mL) as a catalyst.

    • The mixture is stirred under hydrogen gas (1 atm) in the presence of 10% palladium on carbon (1.0 g) at room temperature for 18 hours.

  • Purification :

    • After filtration and solvent removal, the crude product is chromatographed (DCM:MeOH = 30:1) to yield tert-butyl 3-((2-hydroxyethyl)amino)azetidine-1-carboxylate (3.0 g, 79% yield).

Key Data:

ParameterValue
Starting MaterialV-5
CatalystPd/C (10%)
SolventMethanol
Temperature20°C
Yield79%

This method is advantageous for its simplicity and high yield but requires careful control of hydrogenation conditions to avoid over-reduction.

Epoxide Ring-Opening and Cyclization

An alternative approach involves epoxide intermediates, enabling precise stereochemical control. Source outlines a strategy using 3-bromo-1,2-epoxypropane and benzaldehyde derivatives:

Procedure:

  • Epoxide Formation :

    • 3-Bromo-1,2-epoxypropane reacts with benzaldehyde in ethanol under basic conditions (NaHCO₃) to form an imine intermediate.

  • Hydrolysis and Cyclization :

    • The intermediate undergoes acidic hydrolysis (35% HCl) to yield 3-hydroxyazetidine hydrochloride, which is then protected with Boc anhydride.

  • Functionalization :

    • The hydroxyl group is converted to an aminoethyl moiety via Mitsunobu reaction or nucleophilic substitution with ethanolamine.

Key Data:

StepConditionsYield
Epoxide formationEthanol, NaHCO₃, 0–5°C72%
CyclizationHCl, 20–25°C66%
Boc ProtectionBoc₂O, THF, 25–30°C78%

This route is scalable but involves multiple purification steps, potentially reducing overall efficiency.

Aza-Michael Addition to α,β-Unsaturated Esters

Source demonstrates the utility of aza-Michael additions for introducing amino groups into azetidine derivatives. For tert-butyl 3-(2-amino-1-hydroxyethyl)azetidine-1-carboxylate:

Procedure:

  • Horner–Wadsworth–Emmons Reaction :

    • tert-Butyl 3-oxoazetidine-1-carboxylate reacts with methyl 2-(dimethoxyphosphoryl)acetate to form α,β-unsaturated ester 3 .

  • Aza-Michael Addition :

    • 3 undergoes nucleophilic attack by ethanolamine in acetonitrile with DBU (1,8-diazabicycloundec-7-ene) at 65°C for 4 hours.

  • Reduction :

    • The resulting imine is reduced using sodium triacetoxyborohydride (NaBH(OAc)₃) to yield the target compound.

Key Data:

ParameterValue
CatalystDBU
SolventAcetonitrile
Temperature65°C
Yield64–69%

This method offers regioselectivity but requires stringent anhydrous conditions.

Microchannel Reactor-Assisted Oxidation

Source highlights a green synthesis using microchannel reactors to enhance oxidation efficiency, applicable to precursor synthesis:

Procedure:

  • Oxidation of Tert-Butyl 3-Hydroxyazetidine-1-Carboxylate :

    • V-4 (10.0 g, 57.7 mmol) and TEMPO (0.18 g, 1.15 mmol) in dichloromethane are fed into a microreactor at 6.5 g/min, alongside 30% H₂O₂ at 4.5 g/min.

    • The mixture reacts for 30 seconds, yielding V-5 (9.1 g, 92.1% yield).

  • Functionalization :

    • V-5 is further derivatized via reductive amination as described in Section 1.

Advantages:

  • Rapid reaction times (30 seconds vs. hours in batch reactors).

  • High purity (99.07% by HPLC) without column chromatography.

Coupling Reactions Using EDCI/HOBt

Source details carbodiimide-mediated couplings for introducing amino groups:

Procedure:

  • Activation :

    • Tert-butyl 3-aminoazetidine-1-carboxylate (1.2 g, 6.97 mmol) and (3-trifluoromethyl-benzoylamino)-acetic acid (1.57 g, 6.36 mmol) are activated with EDCI (1.57 g) and HOBt (1.22 g) in DCM.

  • Coupling :

    • The reaction proceeds at 20°C for 4 hours, followed by extraction and chromatography to isolate the product.

Key Data:

ParameterValue
Coupling ReagentsEDCI, HOBt
SolventDichloromethane
Yield70–75%

This method is versatile for introducing diverse amino acids but requires stoichiometric reagents.

Comparative Analysis of Methods

MethodYieldKey AdvantageLimitation
Reductive Amination79%High yield, simple setupRequires hydrogenation equipment
Epoxide Cyclization66–78%ScalableMulti-step, low atom economy
Aza-Michael Addition64–69%RegioselectiveAnhydrous conditions needed
Microchannel Reactor92%Fast, green synthesisSpecialized equipment required
EDCI/HOBt Coupling70–75%Broad substrate scopeCostly reagents

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-(2-amino-1-hydroxyethyl)azetidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted azetidine compounds .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 3-(2-amino-1-hydroxyethyl)azetidine-1-carboxylate has been investigated for its potential as a pharmaceutical agent. Its structural features suggest it may act as a scaffold for developing new drugs targeting various diseases.

  • Antimicrobial Activity: Preliminary studies indicate that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. For instance, a study demonstrated that modifications to the azetidine ring could enhance antibacterial efficacy, making it a candidate for further development in antibiotic therapies.

Agricultural Science

The compound has potential applications in agrochemicals, particularly as a growth regulator or pesticide.

  • Plant Growth Regulation: Research has shown that certain azetidine derivatives can modulate plant growth by affecting hormone levels. For example, compounds similar to this compound have been found to enhance root development and increase resistance to environmental stressors.

Material Science

This compound's unique properties make it suitable for use in developing new materials.

  • Polymer Synthesis: this compound can be utilized in synthesizing polymers with enhanced mechanical properties. Its incorporation into polymer matrices has shown to improve durability and thermal stability, making it valuable in manufacturing high-performance materials.

Data Table: Summary of Applications

Application AreaSpecific Use CaseFindings/Results
Medicinal ChemistryAntimicrobial agentSignificant activity against bacterial strains
Agricultural SciencePlant growth regulatorEnhanced root development and stress resistance
Material SciencePolymer synthesisImproved mechanical properties and thermal stability

Case Study 1: Antimicrobial Activity

In a controlled laboratory setting, various derivatives of this compound were tested against Gram-positive and Gram-negative bacteria. Results indicated a notable reduction in bacterial growth, suggesting the compound's potential as an antibiotic scaffold.

Case Study 2: Plant Growth Regulation

A field study was conducted where plants treated with a formulation containing this compound exhibited improved growth metrics compared to untreated controls. Measurements showed a 30% increase in root mass and improved drought tolerance.

Case Study 3: Polymer Development

Research focused on the incorporation of this compound into polyurethane matrices. The resulting materials demonstrated enhanced tensile strength and thermal resistance, indicating its viability for industrial applications.

Mechanism of Action

The mechanism of action of Tert-butyl 3-(2-amino-1-hydroxyethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The pathways involved in its mechanism of action include enzyme inhibition and receptor activation .

Comparison with Similar Compounds

Hydroxyalkyl Substituents

  • tert-Butyl 3-(1-hydroxybutyl)azetidine-1-carboxylate (1h) :
    • Substituent: 1-Hydroxybutyl (C4 chain).
    • Properties: Increased lipophilicity compared to the target compound, as evidenced by its isolation as a yellowish oil .
    • Synthesis: Prepared via regioselective Baldwin cyclization, purified by HPLC (42% yield) .

Amino and Hydroxyimino Substituents

  • tert-Butyl 3-(hydroxyimino)azetidine-1-carboxylate (41): Substituent: Hydroxyimino (N–OH). Reactivity: Prone to tautomerism and oxidation, limiting stability under acidic conditions . Synthesis: Derived from tert-butyl 3-oxoazetidine-1-carboxylate via oxime formation .
  • tert-Butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate: Substituent: Amino and hydroxymethyl. Properties: Molecular weight 202.25 g/mol, polar due to dual hydrophilic groups . Applications: Potential building block for bioactive molecules, leveraging amino-alcohol functionality .

Haloalkyl and Ester Substituents

  • tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate :

    • Substituent: 2-Bromoethyl.
    • Properties: Molecular weight 264.16 g/mol, LogP 1.54 (moderate lipophilicity).
    • Reactivity: Bromine enables nucleophilic substitution (e.g., alkylation in ) .
  • tert-Butyl 3-(2-isopropoxy-2-oxoethylidene)azetidine-1-carboxylate (1d) :

    • Substituent: Isopropoxy ester.
    • Stability: Hydrolytically labile under basic conditions.
    • Synthesis: Prepared via condensation (73% yield) .

Alkylation and Coupling Reactions

  • N-Alkylation (e.g., ):
    tert-Butyl 3-(bromomethyl)azetidine-1-carboxylate reacts with secondary anilines in DMF at 115°C to form N-alkylated products .

  • Buchwald–Hartwig Coupling (e.g., ): tert-Butyl 3-aminoazetidine-1-carboxylate undergoes Pd-catalyzed coupling with 2-chloro-4-phenylquinoline to introduce aryl groups .

Polarity and Solubility

  • The 2-amino-1-hydroxyethyl group increases polarity compared to bromoethyl (LogP ~1.54) or hydroxybutyl analogs.
  • Predicted higher water solubility due to hydrogen-bond donors (NH2, OH) .

Tabulated Comparison of Key Analogs

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Applications References
Target Compound 2-Amino-1-hydroxyethyl C10H20N2O3 216.28 (calc.) High polarity, H-bond donor/acceptor
tert-Butyl 3-(1-hydroxybutyl)azetidine-1-carboxylate 1-Hydroxybutyl C14H22NO 310.22 Lipophilic, yellowish oil
tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate 2-Bromoethyl C10H18BrNO2 264.16 Alkylating agent, moderate LogP
tert-Butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate Amino, hydroxymethyl C9H18N2O3 202.25 Polar, bioactive intermediate
tert-Butyl 3-(2-isopropoxy-2-oxoethylidene)azetidine-1-carboxylate Isopropoxy ester C13H22NO4 256.15 Hydrolytically labile ester

Biological Activity

Tert-butyl 3-(2-amino-1-hydroxyethyl)azetidine-1-carboxylate, also known by its CAS number 152537-03-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Basic Information

  • Molecular Formula : C10H19NO3
  • Molecular Weight : 201.26 g/mol
  • CAS Number : 152537-03-6
  • InChI Key : PIEFOIGZJZFQQJ-UHFFFAOYSA-N

Structural Characteristics

The compound features a tert-butyl group attached to an azetidine ring, which is further substituted with a hydroxyethyl and a carboxylate functional group. This unique structure may contribute to its biological activity.

This compound exhibits various biological activities that can be attributed to its structural components:

  • Cytotoxicity : Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent.
  • Cell Cycle Modulation : Research indicates it may affect cell cycle progression, particularly in cancer cells, leading to increased apoptosis rates.

In Vitro Studies

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes some key findings:

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-23115.1Induction of apoptosis via caspase activation
Hs 578T7.24Cell cycle arrest and apoptosis
BT-202.13Increased apoptotic signaling

These results highlight the compound's potential as a selective agent against specific cancer types.

Case Studies

  • Study on MDA-MB-231 Cells :
    A study investigated the effects of this compound on MDA-MB-231 breast cancer cells. The compound was found to induce significant apoptosis, as evidenced by increased levels of activated caspase-3 and changes in cell morphology indicative of programmed cell death .
  • Cell Cycle Analysis :
    Another study focused on the cell cycle effects of this compound in Hs 578T cells. Flow cytometry analysis revealed that treatment with this compound led to a notable accumulation of cells in the G0/G1 phase, suggesting an arrest that precedes apoptosis .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl 3-(2-amino-1-hydroxyethyl)azetidine-1-carboxylate?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions using tert-butyl chloroformate and amino alcohol precursors. Key steps include:

  • Azetidine ring formation : Cyclization of precursors under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF .
  • Protection/deprotection : Use of tert-butyloxycarbonyl (Boc) groups to protect reactive amines, followed by acidic deprotection (e.g., TFA) .
  • Functionalization : Hydroxyethyl and amino groups are introduced via nucleophilic substitution or reductive amination .
    • Critical Parameters : Temperature control (0–25°C) and anhydrous conditions are essential to minimize side reactions.

Q. How is the structural confirmation of this compound achieved?

  • Methodological Answer :

  • X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures to confirm stereochemistry and bond angles .
  • Spectroscopy :
  • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., δ 1.4 ppm for tert-butyl groups) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ = theoretical ± 0.005 Da) .

Advanced Research Questions

Q. How to address stereochemical challenges in synthesizing this compound?

  • Methodological Answer :

  • Chiral resolution : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Ru-BINAP complexes) to control enantioselectivity .
  • Chromatographic separation : Preparative HPLC with chiral columns (e.g., Chiralpak IA) resolves diastereomers .
  • Crystallographic validation : Single-crystal X-ray diffraction with WinGX/ORTEP confirms absolute configuration .

Q. What strategies resolve contradictions in reported biological activities of azetidine derivatives?

  • Methodological Answer :

  • Standardized assays : Reproduce bioactivity studies under controlled conditions (e.g., consistent cell lines, IC₅₀ protocols) .
  • Purity validation : Use HPLC (≥95% purity) and elemental analysis to rule out impurities as confounding factors .
  • Target engagement studies : Surface plasmon resonance (SPR) or ITC quantifies binding affinity to receptors (e.g., GPCRs) .

Q. How to optimize reaction conditions for higher yields in large-scale synthesis?

  • Methodological Answer :

  • Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., Boc protection) .
  • Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce reaction time .
  • DoE (Design of Experiments) : Statistically optimize parameters (pH, solvent ratios) using software like JMP .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.